N~2~-methyl-N~4~-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine
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Overview
Description
N2-methyl-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrimidine ring substituted with nitro, methyl, and phenyl groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-methyl-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine derivative followed by the introduction of methyl and phenyl groups through substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N2-methyl-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The methyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like chlorine or bromine, and bases like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro derivatives with additional oxygen atoms.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the substituents introduced.
Scientific Research Applications
N2-methyl-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which N2-methyl-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the pyrimidine ring can interact with enzymes and receptors, influencing various biochemical pathways. These interactions can lead to changes in cellular processes, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N2-methyl-N4-(4-methylphenyl)pentane-2,4-diamine
- N2-methyl-N4,N6-bis(4-methylphenyl)-1,3,5-triazine-2,4,6-triamine
Uniqueness
N2-methyl-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H14N6O2 |
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Molecular Weight |
274.28 g/mol |
IUPAC Name |
2-N-methyl-4-N-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C12H14N6O2/c1-7-3-5-8(6-4-7)15-11-9(18(19)20)10(13)16-12(14-2)17-11/h3-6H,1-2H3,(H4,13,14,15,16,17) |
InChI Key |
WNXXUKDKYQKKML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC |
Origin of Product |
United States |
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